
2-Methoxy-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2H-1-benzopyran, also known as 7-methoxycoumarin, is a derivative of coumarin. This compound is characterized by its benzopyran structure, which consists of a benzene ring fused to a pyran ring. It is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2H-1-benzopyran typically involves the condensation of 2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzopyran ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for electrophilic substitution
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives
Applications De Recherche Scientifique
2-Methoxy-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of photochromic devices, optical switches, and sensors .
Mécanisme D'action
The biological activity of 2-Methoxy-2H-1-benzopyran is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to its diverse pharmacological effects. For example, it has been shown to influence calcium channels, which play a crucial role in muscle contraction and neurotransmission .
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound of 2-Methoxy-2H-1-benzopyran, known for its anticoagulant properties.
7-Hydroxycoumarin: Another derivative with significant biological activities.
4-Methylumbelliferone: Used in the study of hyaluronan synthesis and as a fluorescent probe .
Uniqueness: this compound stands out due to its unique methoxy group at the 7-position, which enhances its biological activity and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
66898-47-3 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7,10H,1H3 |
Clé InChI |
OXIQQYRDJZVBRL-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)

![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
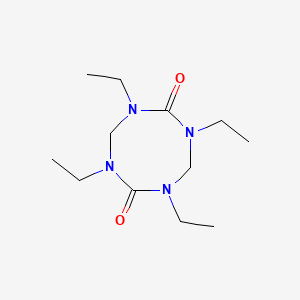


![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
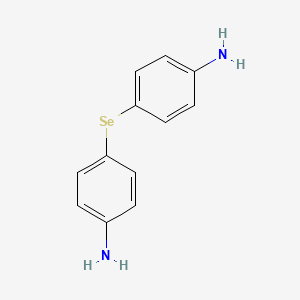
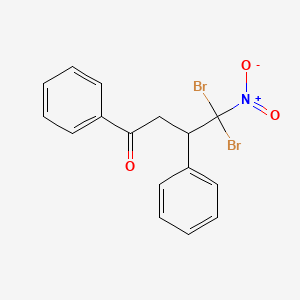
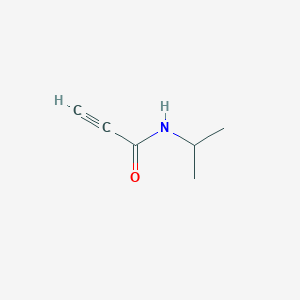
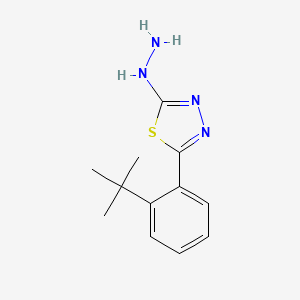
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

